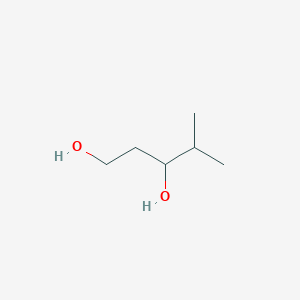

4-Methylpentane-1,3-diol

描述

Contextualization of Diols in Contemporary Organic Chemistry

Diols, organic compounds containing two hydroxyl (-OH) groups, are fundamental building blocks in the landscape of contemporary organic chemistry. wikipedia.orgajchem-a.com Their versatility allows them to participate in a wide array of chemical reactions, making them invaluable precursors in the synthesis of numerous commercially significant products. jchemlett.com Diols are integral to the production of polymers such as polyesters and polyurethanes, and they also find extensive use as solvents, antifreeze agents, and in the pharmaceutical industry. wikipedia.orgajchem-a.compnas.org The spatial relationship of the two hydroxyl groups within a diol molecule—classified as geminal, vicinal, or more distant—largely dictates its chemical reactivity and physical properties. wikipedia.org

In modern synthetic strategies, the selective functionalization of diols presents a significant yet rewarding challenge. rsc.orgrsc.org The ability to differentiate between two hydroxyl groups of similar reactivity is crucial for constructing complex molecules with high precision. rsc.org Researchers are increasingly developing sophisticated organocatalytic and biocatalytic methods to achieve this regioselectivity, paving the way for more efficient and sustainable synthetic pathways. rsc.orgresearchgate.net

Structural Significance of Branched-Chain 1,3-Diols

Branched-chain 1,3-diols represent a specific class of diols characterized by a three-carbon separation between their hydroxyl groups and the presence of alkyl branches on the carbon backbone. This unique structural arrangement imparts distinct properties that are of particular interest in various applications. The branching can influence the molecule's polarity, boiling point, and solubility, while the 1,3-disposition of the hydroxyl groups is key to their utility in forming stable cyclic acetals and other heterocyclic structures.

The stereochemistry of branched-chain 1,3-diols is another critical aspect, as the presence of chiral centers leads to the existence of multiple stereoisomers. The controlled, stereoselective synthesis of these diols is a major focus of research, as different stereoisomers can exhibit vastly different biological activities and physical properties. researchgate.net These compounds are important intermediates in the synthesis of natural products and pharmaceuticals. researchgate.net

Overview of Academic Research on 4-Methylpentane-1,3-diol

This compound, with its branched structure, is a subject of academic interest. chemicalbook.comnih.govchemicalbook.comuni.lu Research efforts have explored its synthesis, properties, and potential applications. One notable area of investigation is its use as a reagent in the preparation of other complex molecules. For instance, it has been utilized in the synthesis of heteroaromatic amide derivatives that have shown potential as inhibitors of the Nav1.7 sodium channel, a target for pain therapeutics. chemicalbook.comchemicalbook.com

Furthermore, microbial synthesis routes for producing branched-chain diols, including isomers of 4-methylpentane-diol, are being actively investigated as a sustainable alternative to traditional chemical synthesis. researchgate.netnih.govnih.gov These biosynthetic platforms, often engineered in microorganisms like Escherichia coli, utilize renewable feedstocks and enzymatic pathways to produce these valuable chemicals. researchgate.netnih.govnih.gov While a significant portion of this research has focused on the 2,3-diol isomer, the methodologies being developed hold promise for the synthesis of other branched-chain diols as well. researchgate.netnih.govnih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.17 g/mol |

| CAS Number | 54876-99-2 |

| Predicted XlogP | 0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

This data is compiled from multiple sources. nih.govuni.lulookchem.com

Reported Synthesis of a Related Isomer: 4-Methylpentane-1,2-diol

| Starting Material | Reagents | Yield | Reference |

| N-[(2-hydroxy-4-methyl)pentyloxycarbonyl]pyrrolidine | lithium hydroxide; water; ethanol | 92.0% | lookchem.com |

| 4-Methyl-1-pentene | osmium(VIII) oxide; 4-methylmorpholine (B44366) N-oxide | 89.0% | lookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methylpentane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2)6(8)3-4-7/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBLTYZAUIEBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54876-99-2 | |

| Record name | 4-methylpentane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylpentane 1,3 Diol

Chemical Synthesis Approaches

Traditional organic chemistry provides several reliable methods for the synthesis of 4-Methylpentane-1,3-diol.

A common strategy for synthesizing diols is the reduction of corresponding dicarbonyl compounds.

The reduction of a suitable diketone precursor, such as 4-methyl-1,3-pentanedione, can yield this compound. This transformation involves the conversion of the two ketone functionalities into hydroxyl groups. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.

Powerful reducing agents are essential for the conversion of diketones to diols.

Sodium Borohydride (NaBH₄): This reagent is a milder and more selective reducing agent compared to lithium aluminum hydride. It is often used for the reduction of ketones and aldehydes. nih.gov The reduction of a diketone with NaBH₄ would proceed via the transfer of a hydride ion to the carbonyl carbons.

Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent, LiAlH₄ can reduce a wide variety of carbonyl compounds, including ketones, to alcohols. orgoreview.com Its high reactivity necessitates careful handling and anhydrous reaction conditions.

Table 1: Comparison of Common Reducing Agents for Diketone Reduction

| Reducing Agent | Formula | Reactivity | Selectivity |

| Sodium Borohydride | NaBH₄ | Moderate | High (ketones, aldehydes) |

| Lithium Aluminum Hydride | LiAlH₄ | High | Low (reduces most carbonyls) |

Reductive amination is a powerful method for forming amines from carbonyl compounds. orgoreview.comacs.orglibretexts.org While the primary product is an amine, this pathway can be relevant in multi-step syntheses where a diol precursor containing a nitrogen functionality is involved. The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to an amine. orgoreview.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the carbonyl starting material. orgoreview.comacs.org

Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups, including carbonyls. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the production of 1,3-diols, a process involving the hydroformylation of an olefin to an aldehyde, followed by an aldol (B89426) reaction and subsequent hydrogenation, has been described. google.com Another approach involves the thermal treatment of an alkanal to form an aldol addition product, which is then hydrogenated to the corresponding 1,3-diol. google.com

Asymmetric transfer hydrogenation has also been explored for the synthesis of enantioenriched 1,2-diols from β,γ-unsaturated α-diketones, highlighting the potential for stereoselective diol synthesis through hydrogenation techniques. researchgate.net

Reduction of Carbonyl Precursors

Biocatalytic and Biotechnological Synthesis Routes

In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules like 1,3-diols. rsc.org These methods utilize enzymes, such as alcohol dehydrogenases, to catalyze stereoselective reductions of ketone precursors. researchgate.net

One reported biosynthetic platform in Escherichia coli has been developed for the synthesis of branched-chain β,γ-diols, including 4-methylpentane-2,3-diol, from renewable feedstocks. researchgate.net This pathway involves an acetohydroxyacid synthase to form an α-hydroxyketone, which is then presumably reduced to the diol. While this specific example produces a 2,3-diol, it demonstrates the potential of engineered metabolic pathways for producing various diol isomers.

The use of microorganisms for the reduction of diketones can lead to the formation of diols with specific stereochemistry. mdpi.com For instance, the bioreduction of certain diketones has been shown to yield diols with a particular (R,R) configuration. mdpi.com

Microbial Synthesis Platforms (e.g., Escherichia coli, Streptomyces albus)

Microbial hosts are engineered as cellular factories for the production of diols. Escherichia coli and Streptomyces albus have emerged as prominent platforms for this purpose.

Escherichia coli has been engineered to produce a variety of short-chain diols. researchgate.net Recently, a biosynthetic platform was established in E. coli for the synthesis of branched-chain β,γ-diols from renewable feedstocks. researchgate.net This platform has been successfully used to produce compounds like 4-methylpentane-2,3-diol, demonstrating the potential for creating related diol structures. researchgate.net

Streptomyces albus serves as a particularly effective host for producing diols via engineered polyketide synthase (PKS) pathways. researchgate.netbiorxiv.org Researchers have utilized S. albus to demonstrate the high tunability and efficiency of a novel PKS platform for producing various diols, including branched-chain variants like 2-methyl-1,3-diols. researchgate.netbiorxiv.org The ability of S. albus to express large, complex biosynthetic gene clusters makes it a suitable chassis for this work. nih.govnih.gov The natural autolysis property of S. albus J1074 can also simplify the extraction process for products accumulated within the cell. nih.gov

Enzymatic Transformation Pathways (e.g., acetohydroxyacid synthase, aldehyde reductase, acetylacetoin reductase)

Specific enzymatic reactions are at the heart of the microbial synthesis of branched-chain diols. A key pathway involves a four-reaction sequence catalyzed by enzymes including amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase. researchgate.net

In one engineered pathway in E. coli, the synthesis of branched-chain β,γ-diols is initiated by acetohydroxyacid synthase . This enzyme, sourced from Saccharomyces cerevisiae, catalyzes the condensation of branched-chain aldehydes with pyruvate (B1213749) to form α-hydroxyketones. researchgate.net Subsequent reduction steps, including the action of aldehyde reductases , convert these intermediates into the final diol products. researchgate.net

Another critical approach involves Polyketide Synthase (PKS) platforms, where the final step is the reduction of a terminal aldehyde. This is accomplished by specific alcohol dehydrogenases to yield the desired diol. researchgate.netbiorxiv.org This modular approach allows for the production of a wide range of diols by programming the PKS and pairing it with appropriate reductases. biorxiv.org

Conversion from Renewable Feedstocks

A primary driver for developing biosynthetic routes is the ability to use renewable feedstocks, moving away from traditional petroleum-based chemical synthesis. The microbial production of diols like 1,3-propanediol (B51772) and 1,4-butanediol (B3395766) from renewable sources is a significant achievement in metabolic engineering. researchgate.netbiorxiv.orgpsu.edu

Engineered microbial platforms, such as those in E. coli and S. albus, are designed to convert simple sugars like glucose into more complex molecules. researchgate.netresearchgate.net For instance, research has demonstrated the production of 4-methylpentane-2,3-diol from glucose in E. coli. researchgate.net Similarly, the PKS-based platform in S. albus uses glucose as a primary carbon source to produce a variety of diols. researchgate.net This approach is central to the biorefinery concept, which aims to maximize the value derived from biomass by creating multiple products from renewable materials. psu.edu

Polyketide Synthase (PKS) Engineering for Diol Bioproduction

A novel and highly versatile strategy for producing branched-chain diols involves the engineering of modular polyketide synthases (PKSs). researchgate.netbiorxiv.org PKSs are enzymatic assembly lines that build complex molecules through sequential condensation reactions. nih.gov

Researchers have developed a PKS platform that utilizes a terminal thioreductase (TR) to release the polyketide chain as an aldehyde. biorxiv.org This aldehyde intermediate can then be reduced by alcohol dehydrogenases to produce a 1,3-diol. researchgate.netbiorxiv.org This PKS-TR system has proven to be a feasible and powerful method for diol bioproduction. biorxiv.org

To produce branched-chain diols such as this compound, the PKS modules are further engineered. Specifically, the malonyl-CoA-specific acyltransferase (AT) domain in an extension module is replaced with a methylmalonyl-CoA-specific AT. researchgate.netresearchgate.net This modification directs the incorporation of a methyl group onto the growing polyketide chain, leading to the formation of branched-chain diols. researchgate.netresearchgate.netbiorxiv.org Using this AT domain exchange strategy in S. albus, researchers have successfully produced various branched diols. researchgate.net

| Host Organism | Engineering Strategy | Key Enzyme/Module | Product Class | Source |

|---|---|---|---|---|

| Streptomyces albus | PKS-TR Platform with AT Domain Exchange | Polyketide Synthase (PKS), Terminal Thioreductase (TR), Methylmalonyl-CoA-specific Acyltransferase (AT) | Branched-chain 1,3-diols | researchgate.netresearchgate.netbiorxiv.org |

| Escherichia coli | PKS Expression with Engineered Precursor Supply | Pikromycin Synthase Modules, Propionyl-CoA Carboxylase | Polyketide Lactones and Pyrones | nih.gov |

Stereoselective Synthesis Strategies for 1,3-Diols

The precise three-dimensional arrangement of atoms (stereochemistry) in molecules like this compound is critical for their application in pharmaceuticals and as chiral building blocks. Therefore, developing synthetic methods that control the formation of specific stereoisomers is of high importance. researchgate.net

Asymmetric Catalysis (e.g., Chromium-catalyzed asymmetric synthesis, chiral catalysts)

Asymmetric catalysis employs chiral catalysts to guide a chemical reaction towards the formation of a specific enantiomer.

Chromium-catalyzed asymmetric synthesis represents a powerful tool in modern organic chemistry. For example, the combination of photoredox and chromium catalysis has been used for the three-component asymmetric radical 1,4-functionalization of 1,3-enynes to produce valuable chiral α-allenols. nih.gov While this specific reaction produces allenols, it highlights the potential of chromium catalysis to create complex chiral structures from simple starting materials in a highly controlled manner. nih.gov

Chiral organocatalysts offer a metal-free alternative for asymmetric synthesis. nih.gov Strategies such as enamine and iminium-ion catalysis, enabled by chiral amines, can be combined with photocatalysis to achieve stereocontrol in reactions involving radical intermediates. nih.gov These methods have been successfully applied to reactions like the α-alkylation of aldehydes, demonstrating their utility in creating chiral centers. nih.gov The development of such catalytic systems is crucial for the flexible synthesis of polyketide-derived units like 1,3-diols. researchgate.net

Diastereoselective and Enantioselective Approaches

Achieving both diastereoselectivity (control over multiple, new stereocenters relative to each other) and enantioselectivity (control over the absolute configuration of a single stereocenter) is the ultimate goal in stereoselective synthesis.

Diastereoselective reduction of β-hydroxyketones is a common and effective method for synthesizing 1,3-diols. Depending on the reagents and conditions used, either syn- or anti-1,3-diols can be selectively produced from the same precursor. researchgate.net

Enzymatic methods provide exceptional selectivity. Biocatalytic approaches, such as the enzymatic reduction of 1,3-diketones or β-hydroxyketones, can produce chiral diols with high stereopurity. researchgate.net Another powerful technique is the enzymatic resolution of a racemic mixture of 1,3-diols. Lipases are frequently used to selectively acylate one enantiomer of the diol, allowing for the easy separation of the acylated and unreacted enantiomers. researchgate.net For example, the lipase (B570770) Novozyme 435 has been used for the enantioselective acylation of racemic 3-methyl-pentan-1,4-diol, yielding both enantiomers in very high diastereomeric and enantiomeric purity. researchgate.net Such biocatalytic methods are also used in the desymmetrization of meso-1,3-diols to yield chiral products. researchgate.net

| Strategy | Description | Key Feature | Example Application | Source |

|---|---|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to favor one enantiomer over the other. | High enantioselectivity (ee). | Chromium-catalyzed reactions; chiral organocatalysis. | nih.govnih.gov |

| Diastereoselective Reduction | Reduction of a ketone precursor (e.g., β-hydroxyketone) to selectively form one diastereomer of the diol product. | Control of relative stereochemistry (syn/anti). | Synthesis of syn- and anti-1,3-diols. | researchgate.net |

| Enzymatic Resolution | Use of an enzyme (e.g., lipase) to selectively react with one enantiomer in a racemic mixture. | High enantiomeric purity (>99% ee). | Lipase-catalyzed acylation of racemic diols. | researchgate.net |

| Enzymatic Desymmetrization | Enzymatic modification of a non-chiral (meso) compound to create a chiral product. | Creates chirality from a prochiral substrate. | Conversion of meso-1,3-diols to chiral derivatives. | researchgate.net |

Control and Characterization of Stereochemical Outcomes

The synthesis of this compound, which possesses two stereocenters, can result in the formation of up to four stereoisomers. The ability to selectively synthesize a specific stereoisomer is crucial, as the biological and chemical properties of these isomers can vary significantly. This section details the methodologies for controlling and characterizing the stereochemical outcomes of this compound synthesis.

The control of stereochemistry in the formation of 1,3-diols is a well-established field in organic synthesis. researchgate.net Strategies often rely on either substrate-controlled or reagent-controlled methods to achieve high levels of diastereoselectivity and/or enantioselectivity. Common approaches include the stereoselective reduction of β-hydroxy ketones, aldol reactions, and the use of chiral auxiliaries or catalysts. researchgate.netpsu.edu

A notable method for achieving high diastereoselectivity in the synthesis of syn-1,3-diols involves the hydrosilylation of allylic alcohols followed by a Fleming-Tamao oxidation. rsc.org This process has been shown to be highly effective for a range of substrates. Another approach involves the diastereoselective reduction of β-hydroxy ketones, where the existing hydroxyl group directs the stereochemical outcome of the ketone reduction. psu.edu For open-chain systems where achieving high 1,3-stereocontrol can be challenging, the use of cyclic transition states is often necessary to enforce a specific stereochemical arrangement. psu.edu

The characterization of the resulting stereoisomers is paramount to confirming the success of a stereoselective synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are powerful techniques for separating and quantifying enantiomers and diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. rsc.org Specifically, 1H and 13C NMR can be used to determine the relative stereochemistry of the diol by analyzing coupling constants and chemical shifts. rsc.org For unambiguous determination of the absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative is the gold standard.

Detailed Research Findings

Several research groups have investigated the stereoselective synthesis of 1,3-diols, with findings applicable to this compound. For instance, studies on the reduction of β-hydroxy ketones have demonstrated that the choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting 1,3-diol. psu.edu

In a study focused on the synthesis of syn-1,3-diols, a hydrosilylation-Fleming-Tamao oxidation sequence was employed. rsc.org The reaction of a suitable allylic alcohol precursor to this compound under these conditions would be expected to yield the syn diastereomer with high selectivity. The general procedure involves the reaction of the allylic alcohol with a silane (B1218182) in the presence of a platinum catalyst, followed by oxidation to the diol. rsc.org

The table below summarizes the expected outcomes for the stereoselective synthesis of this compound based on established methodologies.

| Synthetic Method | Stereochemical Control | Expected Major Stereoisomer | Typical Diastereomeric Ratio (syn:anti) |

| Hydrosilylation-Fleming-Tamao Oxidation of the corresponding allylic alcohol | Reagent-controlled | syn | >20:1 |

| Chelation-controlled reduction of the corresponding β-hydroxy ketone | Substrate-controlled | syn | Varies with reducing agent and substrate |

| Non-chelation-controlled reduction of the corresponding β-hydroxy ketone | Substrate-controlled | anti | Varies with reducing agent and substrate |

The characterization data for the stereoisomers of this compound are critical for their identification. The following table outlines the key analytical techniques and expected observations.

| Analytical Technique | Purpose | Expected Observations |

| Chiral HPLC/GC | Separation and quantification of enantiomers and diastereomers | Distinct retention times for each of the four stereoisomers. |

| 1H NMR Spectroscopy | Determination of relative stereochemistry and purity | Different chemical shifts and coupling constants for the protons on the stereogenic centers and adjacent methylene (B1212753) groups for syn and anti isomers. rsc.org |

| 13C NMR Spectroscopy | Determination of relative stereochemistry and purity | Different chemical shifts for the carbons of the stereogenic centers for syn and anti isomers. rsc.org |

| X-ray Crystallography | Unambiguous determination of absolute and relative stereochemistry | Provides a three-dimensional structure of a single stereoisomer (if a suitable crystal is obtained). |

Chemical Reactivity and Mechanistic Studies of 4 Methylpentane 1,3 Diol

Oxidation Reactions of Hydroxyl Functional Groups

The oxidation of 4-methylpentane-1,3-diol can yield different products depending on the oxidizing agent and reaction conditions. The primary alcohol at the C1 position and the secondary alcohol at the C3 position exhibit different reactivities.

Mild Oxidation : Reagents such as Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in an anhydrous solvent like dichloromethane (CH₂Cl₂) are selective oxidizing agents. They will oxidize the primary alcohol to an aldehyde and the secondary alcohol to a ketone. In the case of this compound, this reaction would produce 3-hydroxy-4-methylpentanal from the primary alcohol and 1-hydroxy-4-methylpentan-3-one from the secondary alcohol. Complete oxidation of both groups under these mild conditions yields 4-methyl-3-oxopentanal.

Strong Oxidation : Stronger oxidizing agents, such as those used in the Jones oxidation (chromium trioxide in aqueous sulfuric acid), will oxidize the secondary alcohol to a ketone. The primary alcohol will initially be oxidized to an aldehyde, which is then further oxidized to a carboxylic acid in the aqueous environment. The final product of vigorous oxidation of this compound is 4-methyl-3-oxopentanoic acid.

Interactive Data Table: Oxidation Reactions

| Alcohol Position | Reagent | Product Functional Group | Specific Product |

|---|---|---|---|

| Primary (C1) | PCC or PDC | Aldehyde | 3-Hydroxy-4-methylpentanal |

| Secondary (C3) | PCC, PDC, or Jones Reagent | Ketone | 1-Hydroxy-4-methylpentan-3-one |

| Primary (C1) | Jones Reagent | Carboxylic Acid | 3-Hydroxy-4-methylpentanoic acid |

| Both (C1 & C3) | PCC or PDC (excess) | Aldehyde & Ketone | 4-Methyl-3-oxopentanal |

| Both (C1 & C3) | Jones Reagent (excess) | Carboxylic Acid & Ketone | 4-Methyl-3-oxopentanoic acid |

Reduction Reactions of Derivatized Forms

While the diol itself is already in a reduced state, its derivatized forms can undergo reduction. A common strategy involves converting the hydroxyl groups into better leaving groups, such as tosylates (OTs) or mesylates (OMs), which can then be removed reductively.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used to displace these sulfonate esters, replacing them with a hydride (H⁻). This two-step sequence effectively deoxygenates the alcohol. For example, converting this compound to its ditosylate followed by reduction with LiAlH₄ would yield 4-methylpentane. researchgate.netadichemistry.commasterorganicchemistry.com This method is a standard procedure for the reductive removal of hydroxyl groups from a carbon skeleton. researchgate.net

Substitution Reactions Involving Hydroxyl and Related Groups

The hydroxyl groups of this compound are poor leaving groups but can be converted into good leaving groups to facilitate nucleophilic substitution reactions.

Conversion to Alkyl Halides : Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary and secondary alcohols into alkyl chlorides and alkyl bromides, respectively. These reactions typically proceed via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the chiral center (C3). The reaction first converts the -OH group into a better leaving group, which is then displaced by the halide ion.

Interactive Data Table: Substitution Reactions

| Reagent | Product | Mechanism |

|---|---|---|

| Thionyl chloride (SOCl₂) | 1,3-Dichloro-4-methylpentane | Sₙ2 |

| Phosphorus tribromide (PBr₃) | 1,3-Dibromo-4-methylpentane | Sₙ2 |

Acid-Catalyzed Transformations (e.g., Ketal Formation)

In the presence of an acid catalyst, 1,3-diols like this compound react with aldehydes or ketones to form cyclic acetals or ketals, specifically six-membered rings known as 1,3-dioxanes. chemistrysteps.comwikipedia.org This reaction is reversible and is often used as a method for protecting the diol or the carbonyl group during multi-step syntheses. wikipedia.org

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. The hydroxyl groups of the diol then act as nucleophiles, attacking the carbonyl carbon. Subsequent loss of a water molecule leads to the formation of the stable cyclic 1,3-dioxane ring. To drive the reaction to completion, the water produced is typically removed, for instance, by azeotropic distillation.

Intramolecular Rearrangement Mechanisms (e.g., Pinacol Rearrangement in related diols)

The Pinacol rearrangement is a well-known acid-catalyzed reaction that involves the conversion of a 1,2-diol (a vicinal diol) into a ketone or aldehyde. synarchive.commasterorganicchemistry.comnrochemistry.com The mechanism proceeds through the formation of a carbocation intermediate followed by a 1,2-alkyl or 1,2-hydride shift. organicchemistrytutor.comchemistrysteps.comjove.com

It is crucial to note that this compound is a 1,3-diol, not a 1,2-diol. Therefore, it does not undergo the classic Pinacol rearrangement. synarchive.comchemistrysteps.com However, under strong acidic and thermal conditions, 1,3-diols can undergo other transformations, such as dehydration to form unsaturated alcohols or dienes. In some specific cases, particularly with di-tertiary 1,3-diols, acid-catalyzed cleavage reactions can occur, yielding ketones and olefins. acs.org

Derivatization Chemistry for Structural Modification

The hydroxyl groups of this compound serve as handles for various derivatization reactions, allowing for the modification of the molecule's physical and chemical properties.

Esterification : The diol can be converted into mono- or di-esters by reacting with carboxylic acids, acid chlorides, or acid anhydrides. wikipedia.orggoogle.com These reactions are often catalyzed by a strong acid. Esterification can alter the polarity and volatility of the compound.

Etherification : Formation of ethers can be achieved under various conditions. For example, the Williamson ether synthesis can be employed, where the diol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. google.com

Silylation : The hydroxyl groups can be protected by converting them into silyl ethers using reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like pyridine or imidazole. organic-chemistry.orgresearchgate.net Silyl ethers are significantly less polar and more volatile than the parent diol and are stable under many reaction conditions, yet can be easily removed when needed. researchgate.net

Formation of Sulfonate Esters : As mentioned previously, reaction with sulfonyl chlorides like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) converts the hydroxyl groups into tosylates or mesylates. These derivatives are excellent leaving groups in substitution and elimination reactions.

Interactive Data Table: Common Derivatization Reactions

| Derivative Type | Typical Reagents | Purpose of Derivatization |

|---|---|---|

| Ester | Carboxylic acid (acid catalyst), Acid chloride, Acid anhydride | Modify polarity, protecting group |

| Ether | Alkyl halide (with strong base) | Modify polarity, protecting group |

| Silyl Ether | TMSCl, TBDMSCl (with base) | Protecting group, increase volatility for analysis (e.g., GC-MS) |

| Sulfonate Ester (Tosylate/Mesylate) | Tosyl chloride, Mesyl chloride (with base) | Create an excellent leaving group for substitution/elimination |

Advanced Analytical Methodologies for 4 Methylpentane 1,3 Diol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-Methylpentane-1,3-diol. These techniques provide detailed information about the connectivity of atoms, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data for confirming its molecular structure.

In ¹H NMR, the chemical shifts and splitting patterns of the proton signals reveal the electronic environment and neighboring protons for each position in the molecule. The hydroxyl protons will appear as broad singlets, the chemical shift of which is dependent on concentration and solvent. The protons on the carbon backbone will exhibit complex splitting patterns due to diastereotopicity.

¹³C NMR spectroscopy provides information on the number of unique carbon environments within the molecule. crunchchemistry.co.uk For 3-methylpentane, which is structurally related, four distinct carbon environments are observed. crunchchemistry.co.uk Similarly, in this compound, each carbon atom is expected to be chemically non-equivalent, resulting in six distinct signals.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C1-H₂ | 3.6 - 3.8 | 60 - 65 |

| C2-H₂ | 1.4 - 1.6 | 45 - 50 |

| C3-H | 3.8 - 4.0 | 70 - 75 |

| C4-H | 1.7 - 1.9 | 30 - 35 |

| C5-H₃ (and C4-CH₃) | 0.9 - 1.0 | 20 - 25 |

| OH | Variable | - |

Studies on similar alkane-1,3-diols have utilized NMR to analyze conformer distribution in solution, often aided by density functional theory (DFT) calculations to predict and interpret the observed spectra. nih.gov

Mass Spectrometry (MS) Applications (e.g., GC-MS, LC-MS, LC/EC/MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. When coupled with chromatographic techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of the compound in complex mixtures. uin-alauddin.ac.idcirad.fr

GC-MS is particularly well-suited for the analysis of volatile diols. In GC-MS analysis, the compound is vaporized and separated on a GC column before being ionized and detected by the mass spectrometer. uin-alauddin.ac.id The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of C-C and C-O bonds.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can further aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 119.10666 | 125.7 |

| [M+Na]⁺ | 141.08860 | 134.5 |

| [M+NH₄]⁺ | 136.13320 | 133.0 |

| [M-H]⁻ | 117.09210 | 123.8 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by the presence of hydroxyl (-OH) and alkyl (C-H) groups.

The most prominent feature in the IR spectrum of this compound is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ region. docbrown.info C-O stretching vibrations will appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (hydrogen-bonded) | 3200 - 3600 (broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-O | Stretching | 1000 - 1200 |

| C-H | Bending | 1365 - 1480 |

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of this compound itself can be challenging, related diols are frequently used in the field of macromolecular crystallography. For instance, 2-methylpentan-2,4-diol (MPD) is a common precipitating agent used to induce the crystallization of proteins and other biological macromolecules. nih.gov

In a study on the enzyme endoglucanase, 3-methylpentane-1,5-diol was present in the crystal structure, highlighting the role of such diols in stabilizing macromolecules for X-ray analysis. pdbj.org If a single crystal of this compound were to be grown, X-ray diffraction analysis would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding networks. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Purity

This compound possesses two chiral centers (at C1 and C3), meaning it can exist as multiple stereoisomers. Circular Dichroism (CD) spectroscopy is an essential technique for assessing the chiral purity and determining the absolute configuration of these stereoisomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This allows for the quantitative determination of enantiomeric excess in a sample. In the synthesis of natural products, CD analysis has been used to provide spectroscopic support for the stereochemical assignment of complex molecules containing diol functionalities. pitt.edu The absolute configuration can often be determined by comparing the experimental CD spectrum to that of a known standard or to theoretical calculations. tandfonline.com

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of this compound from reaction mixtures and for the assessment of its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used.

GC is effective for separating volatile compounds like diols. The choice of the stationary phase of the GC column is critical for achieving good separation. For the analysis of chiral compounds, specialized chiral columns are necessary to separate the different enantiomers. researchgate.net

HPLC is a versatile technique that can be adapted for the separation of a wide range of compounds. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for the analysis of diols. sielc.com Multidimensional chromatographic techniques, such as off-line HPLC/GC, can be employed for the analysis of complex samples and for the separation of enantiomers. uevora.pt Studies on the separation of other diols, such as pentane-2,4-diol in wine, have demonstrated the effectiveness of these advanced chromatographic methods. uevora.pt

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Application |

|---|---|---|---|

| Gas Chromatography (GC) | DB-Wax, HP-5MS | Helium | Purity assessment, separation from volatile impurities |

| Chiral GC | Cyclodextrin-based chiral column | Helium | Enantiomeric separation |

| Reverse-Phase HPLC | C18, Newcrom R1 | Acetonitrile/Water | Isolation and quantification |

| Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based) | Hexane/Isopropanol | Preparative separation of enantiomers |

Gas Chromatography (GC), including Chiral GC for Enantiomeric Separation

Gas Chromatography (GC) stands as a primary technique for the analysis of volatile compounds like this compound. Its high resolution and sensitivity make it suitable for detecting this diol in various matrices. For instance, GC coupled with mass spectrometry (GC-MS) has been employed to identify 2-methylpentane-1,3-diol (B89453) as a potential volatile organic compound (VOC) biomarker in medical research. iu.edu Standard GC methods often utilize polar capillary columns, such as those with a Carbowax-type stationary phase, to achieve separation of volatile analytes. oiv.int

A significant challenge in the analysis of this compound arises from its chirality. The molecule contains chiral centers, meaning it can exist as different enantiomers—non-superimposable mirror images. gcms.cz These enantiomers often exhibit different biological activities, making their separation and individual quantification crucial. Chiral Gas Chromatography is the premier method for this purpose. libretexts.org

This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. gcms.cz The most common and effective CSPs for this purpose are derivatized cyclodextrins coated onto a polysiloxane backbone. gcms.czmdpi.com These cyclodextrin (B1172386) derivatives, such as permethylated or propylated versions of beta-cyclodextrin, create a chiral environment within the GC column that enables the resolution of racemic mixtures. gcms.czmst.edu The separation mechanism relies on the formation of temporary, diastereomeric complexes between the enantiomers and the chiral selector, with the stability of these complexes dictating the elution order. gcms.cz Research has confirmed the successful use of chiral GC for the analysis of related compounds, such as (3R)-2-methylpentane-1,3-diol, on a chiral column. semanticscholar.org

| Parameter | Typical Condition/Value | Purpose/Comment |

|---|---|---|

| Column Type | Fused-silica capillary column | Standard for high-resolution GC. |

| Stationary Phase (Achiral) | Polar phases (e.g., Polyethylene (B3416737) Glycol like Carbowax 20M) | Good for separating polar analytes like diols. oiv.int |

| Stationary Phase (Chiral) | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) on a polysiloxane base | For enantiomeric separation. gcms.czmdpi.com |

| Column Dimensions | 30-60 m length, 0.25-0.32 mm I.D., 0.25 µm film thickness | Typical dimensions for achieving good resolution. oiv.intuevora.pt |

| Carrier Gas | Hydrogen or Helium | Common carrier gases in GC, with hydrogen often providing faster analysis. oiv.intgcms.cz |

| Oven Temperature Program | Initial temp 40-60°C, ramped to 200-230°C | Temperature programming is essential for eluting compounds with a range of boiling points. gcms.czuevora.pt |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds; MS provides structural information for identification. iu.eduuevora.pt |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) provides a powerful alternative to GC, especially for less volatile compounds or when derivatization is to be avoided. The analysis of this compound and related compounds has been successfully demonstrated using LC-based methods. For instance, LC-MS (Liquid Chromatography-Mass Spectrometry) has been used to detect the production of 2-methylpentane-1,3-diol in biological systems. biorxiv.org

For the critical task of enantiomeric separation, chiral HPLC can be employed. This approach is analogous to chiral GC but uses a chiral stationary phase within an HPLC column. The use of HPLC with a Chiralpak IA column has been documented for the effective separation of the isomers of the closely related compound 2-methylpentane-1,4-diol. Multidimensional techniques, such as off-line HPLC-GC, have also been applied to separate diol stereoisomers in complex samples like wine, where an initial HPLC fractionation simplifies the sample before chiral GC analysis. uevora.pt

| Parameter | Condition/Value (based on 2-methylpentane-1,4-diol) | Reference |

|---|---|---|

| Technique | Chiral HPLC | |

| Chiral Stationary Phase (CSP) | Chiralpak IA column | |

| Mobile Phase | Hexane/Isopropanol (85:15) | |

| Detection | Polarimetric detection |

Development and Application of Advanced Derivatization Agents for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. For a polar compound like this compound, which contains two hydroxyl groups, derivatization can significantly improve its chromatographic behavior, particularly in GC. jfda-online.com The primary goals of derivatization in this context are to increase the analyte's volatility and thermal stability, and to improve the chromatographic peak shape by masking the polar hydroxyl groups. jfda-online.com

Common derivatization techniques for compounds with hydroxyl groups include silylation, which replaces the active hydrogen in the -OH group with a trimethylsilyl (B98337) (TMS) group. jfda-online.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS-ether of this compound is more volatile and less polar, leading to sharper peaks and better resolution in GC analysis. jfda-online.com

In the context of enantioselective analysis, chiral derivatizing agents (CDAs) can be used. A racemic compound is reacted with a single enantiomer of a CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. jfda-online.com For example, N-trifluoroacetyl-l-prolyl chloride (l-TPC) is a CDA that reacts with chiral amines to form diastereomeric amides separable by GC. jfda-online.com While specific CDAs for this compound are not detailed in the provided results, reagents that react with alcohols, such as those based on (S)-Trolox™ methyl ether, have been developed for the GC determination of the enantiomers of other aliphatic alcohols. researchgate.net

For HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule to enhance UV or fluorescence detection, or to introduce an easily ionizable group for more sensitive mass spectrometric detection. researchgate.netmdpi.com

| Agent Type | Example Reagent | Purpose | Analytical Technique |

|---|---|---|---|

| Silylating Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability; improves peak shape. jfda-online.com | GC, GC-MS |

| Acylating Agent | Trifluoroacetic Anhydride (TFAA) | Increases volatility; introduces fluorine atoms for electron capture detection (ECD). jfda-online.com | GC, GC-MS |

| Chiral Derivatizing Agent (CDA) | (S)-Trolox™ methyl ether based reagents | Forms diastereomers to allow separation on an achiral column. researchgate.net | GC, HPLC |

| Labeling Agent for LC-MS | Ferrocene-based reagents | Introduces a mass tag and an electroactive group for enhanced MS and electrochemical detection. researchgate.net | HPLC-MS |

Applications of 4 Methylpentane 1,3 Diol in Chemical Research

Role as a Key Organic Synthesis Building Block

In organic synthesis, a building block is a molecule that can be readily incorporated into a larger, more complex structure. The bifunctional nature of 4-Methylpentane-1,3-diol, possessing two reactive hydroxyl (-OH) groups, positions it as a versatile building block for constructing a wide array of organic compounds.

The distinct arrangement of functional groups in this compound provides a scaffold for synthesizing complex molecular architectures. Organic chemists can leverage the two hydroxyl groups to engage in a variety of chemical transformations, such as esterification, etherification, and oxidation, to build larger molecules step-by-step. The presence of a methyl group provides a specific stereochemical feature that can be crucial in designing molecules with precise three-dimensional shapes, which is often a critical factor in biological activity and material performance.

Specialty chemicals are produced for specific, performance-enhancing functions and are characterized by their unique molecular structures. This compound serves as a precursor for such chemicals. Its branched structure can be used to impart desirable physical properties like improved solubility, lower melting points, or specific viscosity profiles in the final products. These attributes are valuable in the formulation of lubricants, plasticizers, and other performance-oriented chemical products.

A significant application of this compound is its use as a reagent in the synthesis of molecules designed for specific biological targets. It has been identified as a useful reagent for preparing heteroaromatic amide derivatives that act as inhibitors for the Nav1.7 channel. chemicalbook.com The Nav1.7 voltage-gated sodium channel is a well-established molecular target for pain therapy, as it plays a key role in mediating action potential propagation in pain-sensing neurons. nih.gov By incorporating the this compound structure, researchers can create derivatives with the precise conformation needed to interact with and block this specific channel, showcasing its role in the development of highly targeted therapeutic agents. nih.govnih.gov

Contributions to Polymer Science and Materials Chemistry

The field of polymer and materials science benefits significantly from monomers that can impart specific properties to the final material. This compound's structure is particularly advantageous in creating advanced polymers with high-performance characteristics.

Diols are fundamental monomers in the production of polyesters and polycarbonates. specialchem.com this compound can be used as a co-monomer in the synthesis of polycarbonate diols (PCDLs), which are premium polyols used in creating high-performance polymers. specialchem.com The inclusion of a branched monomer like this compound into the polymer chain disrupts the crystalline packing that can occur with purely linear diols (such as 1,6-hexanediol). This structural disruption can lower the crystallinity of the resulting polycarbonate diol, leading to improved flexibility, lower glass transition temperatures, and better solubility, which are desirable traits for many advanced material applications.

Polycarbonate diols are widely used as the soft segment in the synthesis of high-performance polyurethanes (PUs) and thermoplastic polyurethane elastomers (TPUs). scispace.com These materials are valued for their combination of the processability of thermoplastics and the elasticity of conventional elastomers. scispace.com

When polycarbonate diols derived from monomers like this compound are reacted with diisocyanates and chain extenders, they form TPUs with exceptional properties. bohrium.com The polycarbonate backbone imparts superior hydrolytic stability, chemical and oil resistance, UV stability, and excellent mechanical properties, including high tensile strength and abrasion resistance, compared to polyurethanes made from polyether or standard polyester (B1180765) polyols. scispace.com The specific structure of the diol monomer influences the degree of microphase separation between the soft (polycarbonate) and hard (isocyanate-extender) segments, which in turn dictates the final thermal and mechanical properties of the elastomer. bohrium.comresearchgate.net

The following table illustrates how the choice of diol can influence key properties of the resulting polyurethane elastomer.

| Property | Polyurethane from Linear Diol (e.g., 1,6-Hexanediol) Based PCDL | Polyurethane from Branched Diol (e.g., this compound) Based PCDL | Rationale for Difference |

|---|---|---|---|

| Crystallinity | Higher | Lower | The branched structure disrupts chain packing, reducing the ability to form ordered crystalline domains. nih.gov |

| Flexibility at Low Temp | Lower | Higher | Lower crystallinity and a lower glass transition temperature (Tg) result in better flexibility in cold environments. |

| Hardness | Potentially Higher | Potentially Lower | Hardness is often related to the crystallinity and order of the hard domains; reduced soft-segment crystallinity can lead to a softer material. researchgate.net |

| Solubility in Solvents | Lower | Higher | The less-ordered polymer chains are more easily solvated. nih.gov |

Compound Index

Research into Polymerization Mechanisms and Kinetics

In chemical research, this compound serves as a valuable monomer for the synthesis of polyesters through step-growth polymerization. wikipedia.orgacs.org As a bifunctional molecule containing two hydroxyl groups, it can react with bifunctional carboxylic acids or their derivatives (e.g., diesters) in a polycondensation reaction. This process involves the stepwise formation of ester linkages, accompanied by the elimination of a small molecule like water. fiveable.me The mechanism begins with the reaction of monomers to form dimers, which then react to form trimers and longer oligomers. Unlike chain-growth polymerization, the molecular weight of the polymer builds up slowly, achieving high values only at very high extents of reaction (>99%). wikipedia.orgfiveable.me

The kinetics of polyesterification can be modeled based on the reaction conditions. For reactions conducted with external acid catalysts, the process is typically described by a second-order or third-order rate law. In the case of an external catalyzed polyesterification, the rate of disappearance of the monomer functional groups is proportional to the concentrations of the diol, the diacid, and the catalyst. libretexts.org The reaction can be monitored by measuring the concentration of the disappearing functional groups over time. libretexts.org

The specific structure of this compound, which features a methyl branch and both a primary and a secondary alcohol, significantly influences polymerization kinetics and the properties of the resulting polymer. Research on polyesters derived from other branched, secondary diols has elucidated several key effects. nih.govacs.org

Steric Hindrance: The methyl group introduces steric hindrance around the secondary hydroxyl group, which can reduce its reactivity compared to a linear primary diol. To achieve high molecular weight polymers, this often necessitates modified reaction conditions, such as longer reaction times or the use of a greater molar excess of the diol monomer to ensure complete reaction of the diacid. nih.govacs.org

Polymer Properties: The presence of the methyl branch disrupts the packing of polymer chains. This typically results in the formation of amorphous (non-crystalline) polyesters. This lack of crystallinity is accompanied by an increase in the glass transition temperature (Tg) compared to analogous polymers made from linear diols, as the bulky side group restricts chain mobility. nih.govacs.org

These effects are summarized in the following table, which compares findings from studies on linear versus methyl-branched secondary diols in copolyester synthesis.

| Monomer Type | Polymerization Condition Noted | Resulting Polymer Property | Reference |

|---|---|---|---|

| Linear Primary Diols (e.g., 1,4-Butanediol) | Standard transesterification times and diol/diester ratios. | Often semi-crystalline with lower Tg. | acs.org |

| Methyl-Branched Secondary Diols | Longer transesterification times and greater excess of diol required for high Mw. | Typically amorphous with higher Tg due to restricted chain mobility. | nih.govacs.org |

| Methyl-Branched Secondary Diols | Increased steric interactions between chains. | Generally increased hydrophobicity (water contact angle). | acs.org |

Investigations into Polymer-Porous Media Interactions and Confinement Effects

Polymers synthesized using this compound are subjects of research into the behavior of polymers under nanoconfinement, such as within the pores of a porous medium. The study of polymer dynamics in confined spaces is critical, as the behavior of polymer chains near an interface can differ significantly from their behavior in the bulk material. nih.govresearchgate.net Such research is fundamental to applications in filtration, (bio)macromolecular separation technologies, and advanced materials. acs.org

Investigations in this area typically involve observing a polymer solution as it flows through or is confined within a well-defined porous structure (e.g., porous silica (B1680970) or alumina). The primary phenomena studied are the physical and chemical interactions between the polymer chains and the pore surfaces. researchgate.netbohrium.com Key factors influencing these interactions include:

Adsorption and Wetting: The tendency of the polymer to adsorb to the surface of the porous medium, which is governed by the chemistry of both the polymer and the surface. researchgate.net Strong wetting or adsorption can significantly slow down polymer transport. acs.org

Physical Confinement: The geometric constraints imposed by the pore dimensions, especially when the pore diameter is comparable to the polymer's radius of gyration, can alter chain conformation and dynamics. researchgate.net

The methyl side group in polymers derived from this compound is expected to play a significant role in these interactions. Studies on polymers with varying side-group sizes reveal complex and competing effects:

Interfacial Packing and Mobility: A bulky side group can cause "packing frustration" at the polymer-substrate interface. This can lessen the attractive interactions with the substrate, leading to a weaker confinement effect and a smaller reduction in segmental mobility compared to polymers with smaller side groups. aip.org

Segmental Relaxation: Under severe confinement, the cooperative segmental motion (α-relaxation) of the polymer is often disrupted. This can lead to faster relaxation dynamics in the confined state compared to the bulk, with the relaxation process exhibiting a weaker dependence on temperature. nih.gov The motion of side groups themselves is a local process that can also be affected by the constraints of the pore walls. nih.gov

Precursor in Biochemical Pathway Investigations

In the context of biochemical research, this compound is not typically a direct participant or metabolite in a biological pathway. Instead, it serves as a versatile chemical precursor, or synthon, for the laboratory synthesis of more complex molecules that are subsequently used as probes or modulators to investigate biochemical pathways. researchgate.net

The 1,3-diol structural motif is a common feature in a wide array of bioactive natural products, including many polypropionates and macrolides with therapeutic potential. mdpi.com The stereocontrolled synthesis of these 1,3-diol units is a significant area of research, and commercially available chiral building blocks containing this feature are valuable starting materials. mdpi.com

The utility of this compound lies in its bifunctional nature, which allows it to be incorporated into larger molecular scaffolds. These custom-synthesized molecules are designed to interact with specific biological targets, such as enzymes or ion channels, with high selectivity. By observing the effects of these molecular probes, researchers can elucidate the function of their targets within a larger biological system. For example, similar 1,3-dione structures are used as the basis for synthesizing chemical probes designed to selectively label proteins with specific post-translational modifications, allowing for their detection and study. nih.gov The synthesis of such targeted molecules is a key strategy for dissecting complex biochemical and signaling pathways.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The current body of research on 4-methylpentane-1,3-diol indicates its primary utility as a reagent in the synthesis of other chemical compounds. chemicalbook.comchemicalbook.com It is recognized as a valuable building block in the creation of heteroaromatic amide derivatives, which have applications in inhibiting Nav1.7, a sodium ion channel involved in pain signaling. chemicalbook.comchemicalbook.com The compound is also noted for its role in the production of various industrial materials. For instance, its structural isomer, (S)-4-methylpentane-1,2-diol, is utilized in the manufacturing of polyester (B1180765) resins, polyurethanes, and plasticizers, where it enhances the flexibility and durability of polymers. lookchem.com The broader class of 1,3-diols, to which this compound belongs, are versatile starting materials in the chemical industry, finding use in the production of coatings, dispersions, and plasticizers. google.com

Recent research has also explored the microbial synthesis of related branched-chain diols, such as 4-methylpentane-2,3-diol, from renewable feedstocks using engineered Escherichia coli, highlighting a move towards more sustainable production methods for this class of compounds. nih.gov Furthermore, the fundamental chemical properties and reactions of diols, including their oxidation and transesterification, continue to be areas of active investigation. researchgate.netrsc.org

Identification of Unexplored Research Avenues in Synthesis and Application

While established synthetic routes to 1,3-diols exist, such as those involving aldol (B89426) reactions followed by hydrogenation, there remain underexplored opportunities for developing more efficient and selective methods. google.com The development of novel organocatalysts for asymmetric aldol reactions presents a promising avenue for producing specific stereoisomers of this compound and other chiral diols with high enantiomeric purity. acs.org The use of biocatalysts, such as lipases, for the enantioselective acylation of racemic diols also warrants further investigation to produce enantiomerically pure diols. researchgate.net

In terms of applications, the use of this compound and its derivatives remains relatively specialized. While its role in synthesizing specific pharmaceutical intermediates is noted, its broader potential in medicinal chemistry is an area ripe for exploration. chemicalbook.comchemicalbook.com Given that other diols serve as key components in polymers and as fragrance ingredients, investigating the potential of this compound in these areas could unveil new applications. lookchem.comgoogle.com The exploration of its use as a solvent or as a component in the formulation of green solvents and fuel additives, similar to other biomass-derived diols, could also be a fruitful area of research. researchgate.net

Potential for Novel Methodological Advancements in Characterization

The characterization of diols typically involves standard spectroscopic and chromatographic techniques. acs.orgoiv.int However, there is potential for the application of more advanced and specialized methods to gain deeper insights into the structure and properties of this compound and its derivatives. Techniques such as cryogenic electron microscopy (cryo-EM) and advanced nuclear magnetic resonance (NMR) methods, like saturation transfer difference (STD) NMR, could provide more detailed information about the conformation and intermolecular interactions of these molecules, particularly in complex systems like supramolecular hydrogels. nih.gov

Furthermore, the development of in-situ characterization techniques could provide real-time monitoring of reactions involving this compound, offering valuable mechanistic insights. The application of high-resolution mass spectrometry coupled with advanced ionization techniques could also aid in the detailed analysis of reaction products and intermediates.

Future Directions in Theoretical and Computational Chemistry Applied to Diols

Theoretical and computational chemistry offers powerful tools to complement experimental studies on diols. acs.org Density functional theory (DFT) calculations have been employed to study the geometries and energies of diol-water clusters, providing insights into hydrogen bonding networks. aip.org Future computational work could focus on several key areas.

One promising direction is the use of computational methods to predict the properties and reactivity of novel this compound derivatives, guiding synthetic efforts towards molecules with desired characteristics. researchgate.net For example, quantum mechanics/molecular mechanics (QM/MM) methods could be used to model the interaction of these diols with biological targets, aiding in the design of new pharmaceutical agents. acs.org

Furthermore, computational fluid dynamics (CFD) could be applied to optimize reaction conditions for the synthesis of this compound, improving yield and reducing byproducts. The development of more accurate force fields for molecular dynamics simulations of diols would also enhance our understanding of their behavior in different environments, such as in polymer matrices or as solvents. acs.org The continued evolution of computational methods and increasing computing power will undoubtedly play a crucial role in advancing our understanding and utilization of this compound and other diols. tandfonline.com

常见问题

Basic Research Questions

Q. How can researchers experimentally characterize the structural and thermodynamic properties of 4-Methylpentane-1,3-diol?

- Methodological Answer :

- Structural characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the diol's stereochemistry and purity. Infrared (IR) spectroscopy can validate hydroxyl group vibrations (~3200–3600 cm⁻¹) and C-O stretching (~1050–1250 cm⁻¹). For advanced confirmation, single-crystal X-ray diffraction is recommended .

- Thermodynamic properties : Measure boiling point, density, and solubility using calibrated instruments. Reference data from analogous diols (e.g., 3-methylpentane-1,3-diol) can guide experimental design. For example, similar diols exhibit boiling points near 480 K and densities ~0.97–1.23 g/cm³ under standard conditions .

Q. What synthetic routes are effective for preparing this compound in high purity?

- Methodological Answer :

- Stepwise synthesis : Start with keto-alcohol precursors and employ catalytic hydrogenation or Grignard reactions to introduce the methyl branch. Purify intermediates via fractional distillation or recrystallization.

- Quality control : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC). For chiral variants, chiral column chromatography or enzymatic resolution may be required .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data for this compound derivatives?

- Methodological Answer :

- Protocol : Apply the CSEARCH algorithm to predict ¹³C NMR chemical shifts and compare them with experimental data. Discrepancies >2 ppm may indicate structural misassignment or impurities. For example, a study on benzene-diol derivatives demonstrated that deviations >3 ppm necessitated structural revision .

- Tools : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometries and simulate spectra. Cross-validate with experimental IR and mass spectrometry (MS) data .

Q. What role does this compound play in coordination chemistry, and how can its complexes be optimized for catalytic applications?

- Methodological Answer :

- Ligand design : Utilize the diol’s hydroxyl groups to form chelated metal complexes (e.g., Co(III) or V(V)). A study using a Schiff base ligand derived from propane-1,3-diol achieved a dinuclear cobalt complex with catalytic activity in oxidation reactions .

- Optimization : Screen solvent polarity, pH, and metal-to-ligand ratios. Characterize complexes via X-ray crystallography and cyclic voltammetry to assess redox properties .

Q. How can this compound be applied in metabolomic studies to track microbial or biochemical pathways?

- Methodological Answer :

- Analytical workflow : Employ liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns to separate diols in biological matrices. Use tandem MS (MS/MS) for fragmentation patterns.

- Case study : In fecal metabolomics, propane-1,3-diol was identified as a discriminatory metabolite via random forest analysis, highlighting its role in microbial metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。